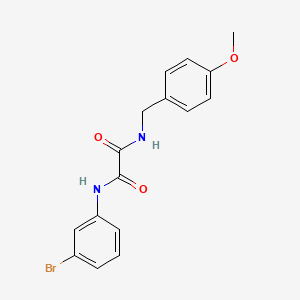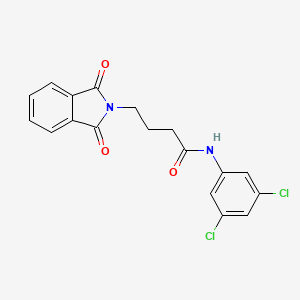![molecular formula C26H24N2O8S3 B4934638 3,3'-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]](/img/structure/B4934638.png)
3,3'-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘3,3’-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]’ is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as ‘Tosylate’ and is widely used in the synthesis of various pharmaceuticals and bioactive molecules.
Wirkmechanismus
The mechanism of action of ‘Tosylate’ is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in inflammation and cancer progression. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
‘Tosylate’ has been shown to exhibit potent anti-inflammatory and anti-cancer effects. It has also been demonstrated to have neuroprotective effects in animal models of neurodegenerative disorders. However, the exact biochemical and physiological effects of ‘Tosylate’ are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ‘Tosylate’ is its versatility in the synthesis of various bioactive molecules. It is also relatively easy to synthesize and purify. However, its potential toxicity and limited solubility in water can be a limitation for lab experiments.
Zukünftige Richtungen
There are several future directions for the research on ‘Tosylate.’ One of the major areas of interest is its potential application in the treatment of neurodegenerative disorders. Further studies are needed to elucidate its mechanism of action and to develop more potent and selective derivatives. ‘Tosylate’ can also be used as a building block for the synthesis of new bioactive molecules with diverse applications. The development of more efficient and sustainable synthesis methods for ‘Tosylate’ can also be a future direction for research.
Synthesemethoden
The synthesis of ‘Tosylate’ involves the reaction of 4-methoxybenzenesulfonyl chloride with N-(4-methoxyphenyl)benzenesulfonamide in the presence of a base. The resulting compound is then treated with tosyl chloride to obtain ‘3,3’-sulfonylbis[N-(4-methoxyphenyl)benzenesulfonamide]. This synthesis method is widely used in the preparation of various bioactive molecules and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
‘Tosylate’ has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties. Recent studies have also demonstrated its potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. ‘Tosylate’ has also been used as a reagent in the synthesis of various bioactive molecules, including kinase inhibitors, antiviral agents, and antibacterial agents.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-3-[3-[(4-methoxyphenyl)sulfamoyl]phenyl]sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O8S3/c1-35-21-13-9-19(10-14-21)27-38(31,32)25-7-3-5-23(17-25)37(29,30)24-6-4-8-26(18-24)39(33,34)28-20-11-15-22(36-2)16-12-20/h3-18,27-28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBSCSUITIZYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-(1-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4934572.png)

![2-[(4-fluorobenzyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4934581.png)

![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B4934609.png)
![3-methyl-6-(1-piperidinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4934610.png)
![5-chloro-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4934618.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinol](/img/structure/B4934625.png)

![2-[5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4934643.png)
![N-{1-[1-(2,4,5-trifluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4934649.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934658.png)

![3-(3,4-dimethoxyphenyl)-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4934669.png)